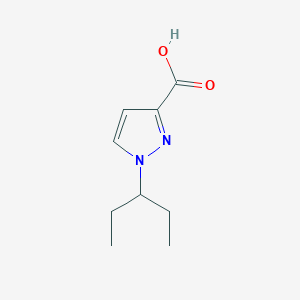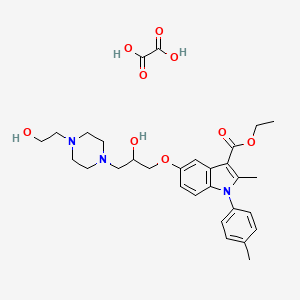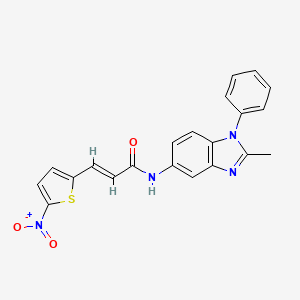![molecular formula C19H16ClN5S B2477502 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 1207025-47-5](/img/structure/B2477502.png)
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a thiazole ring, a triazole ring, and an amine group . These functional groups suggest that this compound could have a variety of chemical and biological properties.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through a series of reactions including esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of multiple aromatic rings (phenyl, thiazole, and triazole) likely contributes to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the amine group could participate in acid-base reactions, while the aromatic rings could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its stability and potentially its boiling point .科学的研究の応用
Synthesis and Structural Characterization
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine and related compounds have been synthesized and characterized using single crystal diffraction, revealing an isostructural nature with triclinic symmetry. These studies contribute to understanding the molecular conformation and crystalline structure of such compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Biological Activity
A study conducted by Jian (2007) focused on synthesizing novel imine derivatives containing thiazole and trizole rings, including the compound . This research aimed at finding potent fungicides with low toxicity, where some of the synthesized compounds showed significant fungicidal activity against P. piricola (Jian, 2007).
Antitumor Activity
The antitumor activity of similar compounds has been a subject of interest in several studies. For instance, a compound synthesized via the reduction of a related thiazol-2-amine demonstrated notable antitumor activity against the Hela cell line. The study underscores the potential of such compounds in cancer therapy (Ye Jiao et al., 2015).
Antimicrobial Activities
Research by Bektaş et al. (2007) involved the synthesis of novel 1,2,4-triazole derivatives, including compounds structurally similar to this compound. These compounds were found to possess good to moderate antimicrobial activities against various microorganisms, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2007).
Anti-inflammatory Activity
In a study focusing on the biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives for anti-inflammatory activity, it was found that these compounds, including ones structurally similar to our compound of interest, showed direct inhibition of 5-lipoxygenase (LOX). This enzyme is involved in inflammation-related diseases, suggesting these compounds' potential in treating conditions like asthma and rheumatoid arthritis (Suh, Yum, Cheon, & Cho, 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethylphenyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5S/c1-11-3-8-15(9-12(11)2)25-18(21)17(23-24-25)19-22-16(10-26-19)13-4-6-14(20)7-5-13/h3-10H,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDMYWBMEJWMFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)Cl)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-chlorophenyl)-5-methyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2477420.png)



![2-(4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2477424.png)
![N-(5-methylisoxazol-3-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2477425.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2477426.png)

![3-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2477428.png)
![N-[(3-bromophenyl)(cyano)methyl]-3-(2-chlorophenyl)propanamide](/img/structure/B2477430.png)
![2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2477432.png)



